
N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine is an organic compound characterized by the presence of two bromomethyl groups attached to a 2-(4-methoxyphenyl)ethanamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine typically involves the bromination of N,N-bis(hydroxymethyl)-2-(4-methoxyphenyl)ethanamine. The reaction is carried out using hydrobromic acid or phosphorus tribromide as brominating agents under controlled conditions to ensure selective bromination.
-
Hydrobromic Acid Method
Reactants: N,N-bis(hydroxymethyl)-2-(4-methoxyphenyl)ethanamine, hydrobromic acid.
Conditions: The reaction is conducted at room temperature with constant stirring.
Procedure: The hydroxymethyl compound is dissolved in a suitable solvent, and hydrobromic acid is added dropwise. The reaction mixture is stirred until the completion of the reaction, followed by purification to obtain the desired product.
-
Phosphorus Tribromide Method
Reactants: N,N-bis(hydroxymethyl)-2-(4-methoxyphenyl)ethanamine, phosphorus tribromide.
Conditions: The reaction is carried out under an inert atmosphere at low temperatures.
Procedure: The hydroxymethyl compound is dissolved in anhydrous solvent, and phosphorus tribromide is added slowly. The reaction mixture is maintained at low temperature to prevent side reactions, followed by purification to isolate the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine undergoes various types of chemical reactions, including:
-
Nucleophilic Substitution
Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Conditions: Typically carried out in polar aprotic solvents at moderate temperatures.
Products: Substituted derivatives where the bromine atoms are replaced by nucleophiles.
-
Oxidation
Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Conducted under acidic or basic conditions.
Products: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Performed under anhydrous conditions.
Products: Reduced derivatives with hydroxyl or amine groups.
Common Reagents and Conditions
Nucleophilic Substitution: Polar aprotic solvents (e.g., dimethyl sulfoxide), moderate temperatures.
Oxidation: Acidic or basic conditions, oxidizing agents (e.g., potassium permanganate).
Reduction: Anhydrous conditions, reducing agents (e.g., lithium aluminum hydride).
Wissenschaftliche Forschungsanwendungen
N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine involves its interaction with nucleophiles, leading to the formation of substituted derivatives. The bromomethyl groups act as electrophilic centers, facilitating nucleophilic attack and subsequent substitution reactions. The compound’s reactivity is influenced by the electronic effects of the methoxyphenyl group, which can stabilize or destabilize intermediates during the reaction process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(chloromethyl)-2-(4-methoxyphenyl)ethanamine: Similar structure with chlorine atoms instead of bromine.
N,N-Bis(iodomethyl)-2-(4-methoxyphenyl)ethanamine: Similar structure with iodine atoms instead of bromine.
N,N-Bis(methyl)-2-(4-methoxyphenyl)ethanamine: Lacks halogen atoms, resulting in different reactivity.
Uniqueness
N,N-Bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine is unique due to the presence of bromine atoms, which impart distinct reactivity and selectivity in nucleophilic substitution reactions. The bromine atoms provide a balance between reactivity and stability, making the compound suitable for various synthetic applications.
Eigenschaften
Molekularformel |
C11H15Br2NO |
|---|---|
Molekulargewicht |
337.05 g/mol |
IUPAC-Name |
N,N-bis(bromomethyl)-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H15Br2NO/c1-15-11-4-2-10(3-5-11)6-7-14(8-12)9-13/h2-5H,6-9H2,1H3 |
InChI-Schlüssel |
QRQBFDIEYNDKOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCN(CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


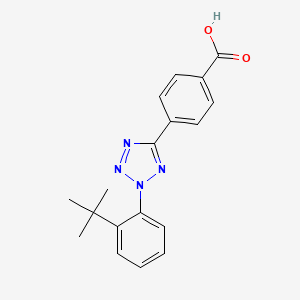

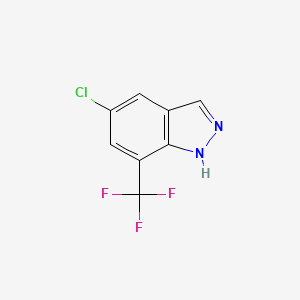
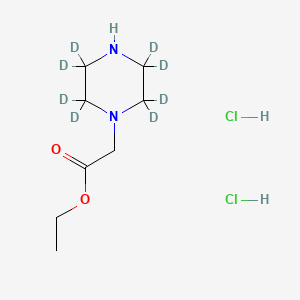
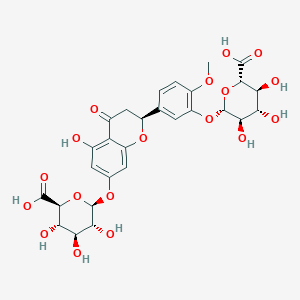
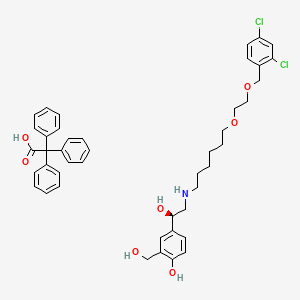
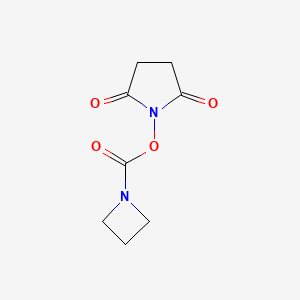
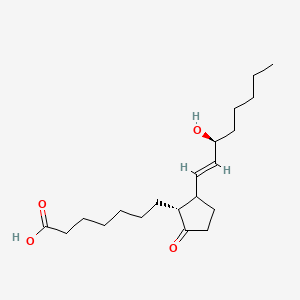
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
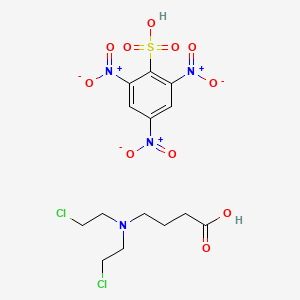
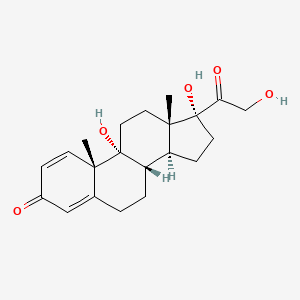
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)


